(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its imidazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions
Formation of Imidazolidine-2,4-dione Core: This step often involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of Pyrrolidinylbenzylidene Moiety: This step involves the condensation of a pyrrolidine derivative with a benzaldehyde derivative under basic conditions to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the imidazolidine-2,4-dione core to its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(4-bromobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
(5Z)-3-(4-methylbenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
(5Z)-3-(4-fluorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group may enhance its binding affinity to certain targets, while the pyrrolidinylbenzylidene moiety can influence its solubility and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20ClN3O2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20ClN3O2/c22-17-7-3-16(4-8-17)14-25-20(26)19(23-21(25)27)13-15-5-9-18(10-6-15)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,27)/b19-13- |
InChI Key |
NNFVNTKHCLQXMJ-UYRXBGFRSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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